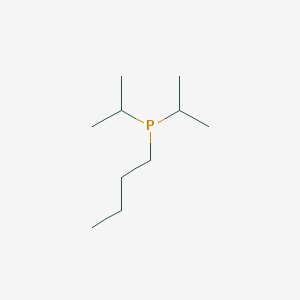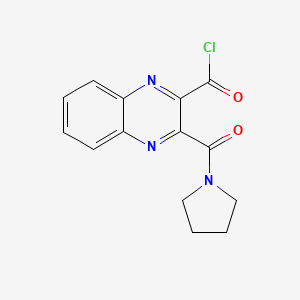
3-(Pyrrolidine-1-carbonyl)quinoxaline-2-carbonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Pyrrolidine-1-carbonyl)quinoxaline-2-carbonyl chloride is an organic compound that features a quinoxaline ring substituted with a pyrrolidine-1-carbonyl group and a carbonyl chloride group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyrrolidine-1-carbonyl)quinoxaline-2-carbonyl chloride typically involves the reaction of quinoxaline derivatives with pyrrolidine and carbonyl chloride. One common method involves the use of quinoxaline-2-carboxylic acid as a starting material, which is then reacted with pyrrolidine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the intermediate 3-(Pyrrolidine-1-carbonyl)quinoxaline-2-carboxylic acid. This intermediate is then treated with thionyl chloride (SOCl2) to yield the final product, this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions
3-(Pyrrolidine-1-carbonyl)quinoxaline-2-carbonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
Reduction Reactions: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The compound can undergo oxidation reactions to form quinoxaline-2,3-diones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Nucleophiles (amines, alcohols, thiols), solvents (dichloromethane, tetrahydrofuran), and bases (triethylamine).
Reduction: Reducing agents (LiAlH4, NaBH4), solvents (ether, tetrahydrofuran).
Oxidation: Oxidizing agents (KMnO4, CrO3), solvents (water, acetic acid).
Major Products Formed
Amides, esters, thioesters: Formed from substitution reactions.
Alcohols: Formed from reduction reactions.
Quinoxaline-2,3-diones: Formed from oxidation reactions.
科学研究应用
3-(Pyrrolidine-1-carbonyl)quinoxaline-2-carbonyl chloride has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules with potential therapeutic properties, such as anti-cancer, anti-inflammatory, and antimicrobial agents.
Materials Science: The compound can be used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is utilized in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biological pathways and mechanisms.
作用机制
The mechanism of action of 3-(Pyrrolidine-1-carbonyl)quinoxaline-2-carbonyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting their activity and downstream signaling pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to altered cellular processes and therapeutic effects .
相似化合物的比较
Similar Compounds
- 3-(Pyrrolidine-1-carbonyl)quinoxaline-2-carboxylic acid
- 3-(Pyrrolidine-1-carbonyl)quinoxaline-2,3-dione
- 3-(Pyrrolidine-1-carbonyl)quinoxaline-2-thioester
Uniqueness
The presence of both a carbonyl chloride and a pyrrolidine-1-carbonyl group provides opportunities for further functionalization and derivatization, making it a versatile intermediate in organic synthesis .
属性
CAS 编号 |
64120-08-7 |
|---|---|
分子式 |
C14H12ClN3O2 |
分子量 |
289.71 g/mol |
IUPAC 名称 |
3-(pyrrolidine-1-carbonyl)quinoxaline-2-carbonyl chloride |
InChI |
InChI=1S/C14H12ClN3O2/c15-13(19)11-12(14(20)18-7-3-4-8-18)17-10-6-2-1-5-9(10)16-11/h1-2,5-6H,3-4,7-8H2 |
InChI 键 |
MMHJQIBDAYTGFI-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)C(=O)C2=NC3=CC=CC=C3N=C2C(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


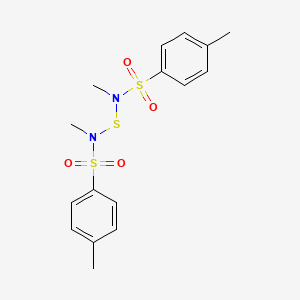
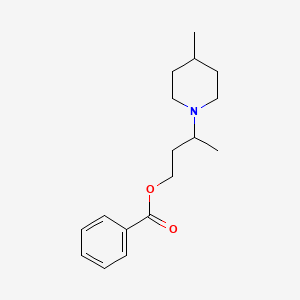

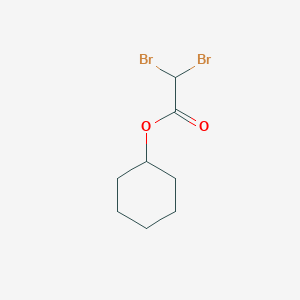
![N-[(2-Octyl-3-oxocyclopentyl)acetyl]-L-isoleucine](/img/structure/B14497869.png)
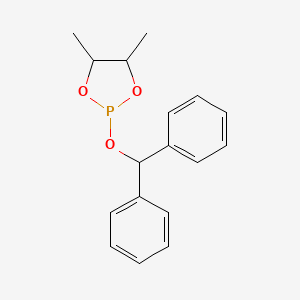
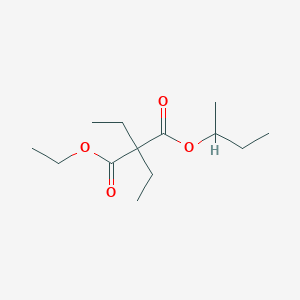
![4,5-Diphenyl-2-[(2,2,2-trifluoroethyl)sulfanyl]-1H-imidazole](/img/structure/B14497893.png)
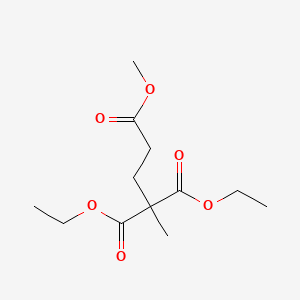
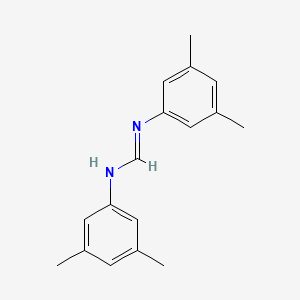
![2-{(E)-[4-(Diethylamino)phenyl]diazenyl}-1-benzothiophen-3(2H)-one](/img/structure/B14497913.png)


